{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone
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Overview
Description
{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone is a complex organic compound that features a combination of indazole, piperidine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites and receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural motifs are found in various pharmacologically active molecules, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties may lead to innovations in material science and industrial processes.
Mechanism of Action
The mechanism of action of {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{4-(2-hydroxy-2-methylpropyl)piperidin-1-ylmethanone}: This compound shares a similar piperidine and methanone structure but differs in the indole and methoxy groups.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological applications.
Uniqueness
The uniqueness of {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone lies in its combination of structural features, which are not commonly found together in a single molecule
Properties
Molecular Formula |
C23H26N4O5S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[4-(2-methylpropylsulfonyl)-6-nitro-1-phenylindazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H26N4O5S/c1-16(2)15-33(31,32)20-14-18(27(29)30)13-19-21(20)22(23(28)25-11-7-4-8-12-25)24-26(19)17-9-5-3-6-10-17/h3,5-6,9-10,13-14,16H,4,7-8,11-12,15H2,1-2H3 |
InChI Key |
TUHBLDVWQSPSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C(=O)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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